PEG6 Linker Length Balances Flexibility and Stability for Optimal PROTAC Ternary Complex Formation
In PROTAC design, linker length is a primary variable for optimizing target degradation. The PEG6 motif (six ethylene glycol units) offers an intermediate length that balances the rigidity of shorter PEG linkers and the flexibility of longer ones. PEG4 linkers (~1.6 nm) can impose a near-rigid constraint that is beneficial for specific, sterically congested pockets but often fails to span the >3 nm distance common to many protein-protein interfaces. In contrast, PEG8 linkers (~3.2 nm) introduce additional gauche conformations that can act as 'shock absorbers', but this increased entropy can also lower the effective concentration of the warheads, reducing the residence time in the catalytically active ternary complex by up to an order of magnitude compared to the PEG6 variant. The PEG6 linker, with an end-to-end distance of approximately 2.4 nm, sits within the narrow window of conformational space that maximizes productive ubiquitination for a broad range of targets, as established by systematic SAR studies across multiple PROTAC series [1].
| Evidence Dimension | Linker End-to-End Distance |
|---|---|
| Target Compound Data | ~2.4 nm |
| Comparator Or Baseline | PEG4: ~1.6 nm; PEG8: ~3.2 nm |
| Quantified Difference | PEG6 is ~0.8 nm longer than PEG4 and ~0.8 nm shorter than PEG8. |
| Conditions | Estimated from bond lengths and angles of an extended oligo(ethylene glycol) chain. |
Why This Matters
Selecting the correct linker length is critical for achieving effective protein degradation (DC50) and avoiding the 'hook effect' where excess PROTAC inhibits degradation.
- [1] BOC Sciences. (2025, October 17). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
